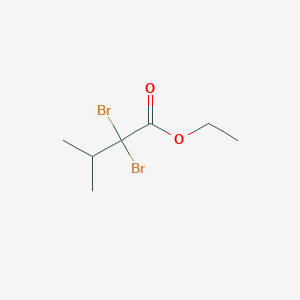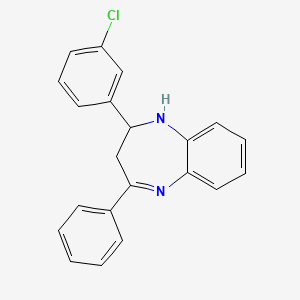
1H-1,5-Benzodiazepine, 2-(3-chlorophenyl)-2,3-dihydro-4-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,5-Benzodiazepine, 2-(3-chlorophenyl)-2,3-dihydro-4-phenyl- is a member of the benzodiazepine family, which is well-known for its wide range of biological activities. Benzodiazepines are a class of psychoactive drugs that have been extensively studied for their therapeutic potential in treating various central nervous system disorders .
Métodos De Preparación
The synthesis of 1H-1,5-Benzodiazepine, 2-(3-chlorophenyl)-2,3-dihydro-4-phenyl- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the condensation of o-phenylenediamine with α,β-unsaturated carbonyl compounds, followed by cyclization and subsequent functional group modifications . Industrial production methods often employ solvent-free conditions or microwave-assisted synthesis to enhance yield and reduce reaction time .
Análisis De Reacciones Químicas
1H-1,5-Benzodiazepine, 2-(3-chlorophenyl)-2,3-dihydro-4-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazepine ring, often using reagents like halogens or alkylating agents.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a valuable intermediate in the synthesis of more complex benzodiazepine derivatives.
Biology: This compound has shown promise in modulating biological pathways, making it a candidate for studying cellular processes.
Medicine: Benzodiazepines are known for their anxiolytic, sedative, and anticonvulsant properties, and this compound is no exception. It has been investigated for its potential therapeutic effects in treating anxiety, insomnia, and seizure disorders.
Mecanismo De Acción
The mechanism of action of 1H-1,5-Benzodiazepine, 2-(3-chlorophenyl)-2,3-dihydro-4-phenyl- involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in its anxiolytic and sedative effects .
Comparación Con Compuestos Similares
1H-1,5-Benzodiazepine, 2-(3-chlorophenyl)-2,3-dihydro-4-phenyl- can be compared with other benzodiazepine derivatives such as diazepam, lorazepam, and clonazepam. While all these compounds share a common benzodiazepine core, they differ in their substituents and pharmacological profiles. For instance, diazepam is widely used for its muscle relaxant properties, while lorazepam is preferred for its rapid onset of action in treating acute anxiety .
Similar compounds include:
- Diazepam
- Lorazepam
- Clonazepam
- Alprazolam
Propiedades
Número CAS |
265313-89-1 |
|---|---|
Fórmula molecular |
C21H17ClN2 |
Peso molecular |
332.8 g/mol |
Nombre IUPAC |
2-(3-chlorophenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine |
InChI |
InChI=1S/C21H17ClN2/c22-17-10-6-9-16(13-17)21-14-20(15-7-2-1-3-8-15)23-18-11-4-5-12-19(18)24-21/h1-13,21,24H,14H2 |
Clave InChI |
FKQIINVSKMGGJN-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC2=CC=CC=C2N=C1C3=CC=CC=C3)C4=CC(=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


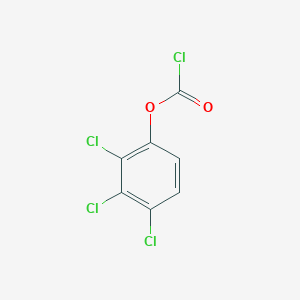
![4-Chloro-2-fluoro-1-({4-[(2R)-2-phenylpropyl]phenyl}ethynyl)benzene](/img/structure/B14237132.png)
![N-[2-(Methylsulfanyl)phenyl]-2-sulfanylacetamide](/img/structure/B14237133.png)
![3-[(4S)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid](/img/structure/B14237142.png)
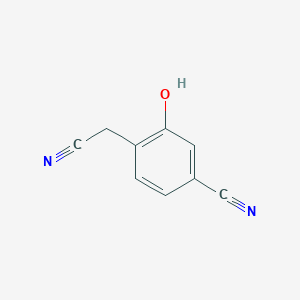
![6,9-Dioxa-3,12-dithiabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14237146.png)
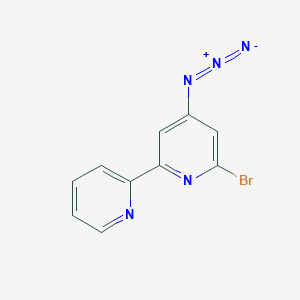
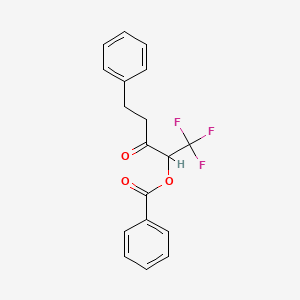
![9,10-Anthracenedione, 1,8-bis[(phenylmethyl)amino]-](/img/structure/B14237166.png)
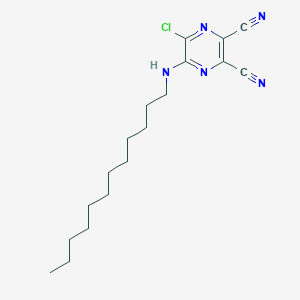
![(1R,2R,4R)-2-Fluorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14237172.png)
![2-[(2,4-Dinitrophenyl)sulfanyl]ethyl 2-bromo-2-methylpropanoate](/img/structure/B14237173.png)
![9,9'-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis(10-phenylanthracene)](/img/structure/B14237179.png)
